molecular formula C17H15ClN4O4S B2753937 5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886918-70-3

5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2753937
CAS No.: 886918-70-3
M. Wt: 406.84
InChI Key: QFRRLZBHXWXLOR-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a novel chemical entity designed for research and development purposes, particularly in medicinal chemistry and oncology. This compound belongs to a class of molecules featuring a benzothiazole core linked to a 5-nitrofuran moiety via a piperazine bridge, a structural motif known to be of significant interest in drug discovery . The integration of the piperazine and nitrofuran appendages is a recognized strategy in the design of bioactive molecules, as these groups can profoundly influence a compound's physicochemical properties and interaction with biological targets . The specific 4-methyl substitution on the benzothiazole ring in this analog may be explored to fine-tune properties like metabolic stability and membrane permeability. Compounds with this general architecture are frequently investigated as potential starting points for the development of anticancer agents, given the established cytotoxicity of related benzothiazole and benzoxazole scaffolds against human cancer cell lines, such as A-549 lung carcinoma cells . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex derivatives or as a reference standard in structure-activity relationship (SAR) studies to decipher the molecular features critical for biological activity. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All buyers assume responsibility for confirming the product's identity and/or purity prior to use.

Properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-10-11(18)2-4-13-15(10)19-17(27-13)21-8-6-20(7-9-21)16(23)12-3-5-14(26-12)22(24)25/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRRLZBHXWXLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Reacting 2-amino thiophenol derivatives with aldehydes in the presence of HCl or H₂SO₄ yields the benzothiazole ring. For example:
$$
\text{2-Amino-4-chloro-5-methylthiophenol} + \text{Chloroacetaldehyde} \xrightarrow{\text{HCl, 100°C}} \text{5-Chloro-4-methyl-1,3-benzothiazol-2-amine}
$$
This reaction proceeds via imine formation followed by cyclization, with yields exceeding 80% under optimized conditions.

Acylation with 5-Nitrofuran-2-Carbonyl Chloride

The final step involves coupling the piperazine nitrogen with 5-nitrofuran-2-carbonyl chloride , an electrophilic acylating agent.

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

This intermediate is prepared by treating 5-nitrofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{5-Nitrofuran-2-carboxylic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{5-Nitrofuran-2-carbonyl chloride} + \text{SO₂} + \text{HCl}
$$
The reaction proceeds quantitatively under anhydrous conditions.

Acylation of Piperazine

The piperazine-substituted benzothiazole is acylated using 5-nitrofuran-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to scavenge HCl:
$$
\text{5-Chloro-4-methyl-2-(piperazin-1-yl)-1,3-benzothiazole} + \text{5-Nitrofuran-2-carbonyl chloride} \xrightarrow{\text{Et₃N, CH₂Cl₂, 25°C}} \text{Target Compound}
$$
Reaction conditions are critical to avoid diacylation of piperazine. Yields of 75–87% are reported when using stoichiometric ratios (1:1) and inert atmospheres.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane (CH₂Cl₂) and NMP are preferred for acylation and substitution steps, respectively, due to their ability to dissolve polar intermediates.
  • Temperature Control : Elevated temperatures (70–100°C) accelerate SNAr reactions but require careful monitoring to prevent decomposition.

Purification Strategies

  • Column Chromatography : Silica gel (70–230 mesh) with gradients of ethyl acetate/hexanes isolates intermediates.
  • Recrystallization : Methanol/water mixtures yield high-purity final products.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Benzothiazole formation HCl, 100°C 80–85
Piperazine substitution Piperazine, K₂CO₃, NMP, 90°C 70–85
Acylation 5-Nitrofuran-2-carbonyl chloride, Et₃N, CH₂Cl₂ 75–87

Challenges and Mitigation Strategies

  • Nitro Group Reactivity : The electron-withdrawing nitro group on the furan ring increases electrophilicity but may lead to side reactions (e.g., hydrolysis). Anhydrous conditions and low temperatures mitigate this.
  • Regioselectivity : Competing reactions at piperazine’s secondary amine are minimized by using mono-protected piperazine derivatives.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrofuran group is known to generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in target cells.

Comparison with Similar Compounds

4-Chloro-2-piperazin-1-yl-benzothiazole ()

This analog shares the benzothiazole-piperazine backbone but lacks the 5-nitrofuran-2-carbonyl and 4-methyl groups. The methyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to the unsubstituted analog .

2-(Piperazin-1-yl)benzothiazole (, Compound 5d)

Another analog without substituents on the benzothiazole or piperazine moieties. Studies suggest that halogenation (e.g., chlorine at position 5) increases metabolic stability and target selectivity, as seen in kinase inhibitors .

Nitrofuran-Containing Derivatives

5-{4-[(3-Chlorophenyl)Carbonyl]Piperazin-1-Yl}-2-(Furan-2-Yl)-1,3-Oxazole-4-Carbonitrile ()

This compound replaces benzothiazole with an oxazole core and substitutes nitrofuran with a non-nitrated furan. The absence of the nitro group reduces electron-withdrawing effects, which may lower oxidative stress-mediated bioactivity (e.g., antimicrobial or cytotoxic effects) . The target compound’s nitro group could enhance redox cycling, a mechanism critical in nitrofuran therapeutics .

Nitazoxanide Derivatives ()

Nitazoxanide features a nitrothiazole core instead of benzothiazole. Both compounds share nitro-group-mediated PFOR enzyme inhibition, but the benzothiazole scaffold in the target may offer improved pharmacokinetics due to greater aromatic stability .

Halogen-Substituted Thiazoles

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-Yl)-4,5-Dihydro-1H-Pyrazol-1-Yl)Thiazole ()

This chloro-substituted thiazole lacks the piperazine-nitrofuran moiety but demonstrates antimicrobial activity. The target compound’s piperazine linker may improve solubility and tissue distribution compared to bulkier aryl substituents in this analog .

Data Tables

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
5-Chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole Cl, CH₃, 5-nitrofuran-piperazine Potential enzyme inhibition
4-Chloro-2-piperazin-1-yl-benzothiazole () Benzothiazole Cl, piperazine Undisclosed
2-(Piperazin-1-yl)benzothiazole () Benzothiazole Piperazine Kinase inhibition
5-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile Oxazole Furan, 3-chlorophenyl-piperazine Undisclosed
Nitazoxanide Thiazole NO₂, acetyloxybenzamide Antiparasitic (PFOR inhibition)

Research Findings

  • Synthetic Strategies : The target compound’s synthesis likely involves coupling 5-nitrofuran-2-carbonyl chloride with a benzothiazole-piperazine precursor, analogous to TBTU/DMAP-mediated amidation in .
  • Bioactivity : Nitrofuran derivatives exhibit redox-dependent mechanisms (e.g., ’s cytotoxic activity), suggesting the target compound may act similarly .
  • Halogen Effects : Chlorine at position 5 enhances stability and target affinity, as observed in kinase inhibitors .

Biological Activity

The compound 5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic derivative that belongs to the class of benzothiazole compounds. Benzothiazoles and their derivatives have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and antimalarial properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available benzothiazole precursors. The introduction of the nitrofuran moiety is critical for enhancing biological activity. The structural formula can be represented as follows:

C15H16ClN4O3S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_{4}\text{O}_{3}\text{S}

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. In a study by Lavanya et al., various benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundActivityMIC (µg/mL)
Benzothiazole Derivative AAntibacterial32
Benzothiazole Derivative BAntifungal64
5-chloro-4-methyl...TBDTBD

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. For instance, Eman A. Abd El-Meguid et al. synthesized various benzothiazole derivatives that showed cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) . The incorporation of the nitrofuran group in the structure is believed to enhance the compound's ability to inhibit tumor growth through apoptosis induction.

The mechanisms underlying the biological activities of benzothiazoles are multifaceted:

  • Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • DNA Interaction : Certain derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies

  • Case Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several benzothiazole derivatives against E. coli. The study found that the presence of electron-withdrawing groups like nitro significantly increased the activity compared to unsubstituted analogs .
  • Case Study on Anticancer Properties : A series of benzothiazole derivatives were tested for their cytotoxic effects on MCF7 cells. The results indicated that compounds with a piperazine substituent exhibited higher cytotoxicity than those lacking this feature, suggesting that piperazine enhances cellular uptake or interaction with target sites .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 5-chloro-4-methyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole?

The synthesis of this compound typically involves multi-step reactions, including:

  • Microwave-assisted synthesis to enhance reaction efficiency and reduce side products by enabling rapid heating and uniform temperature distribution .
  • One-pot multicomponent reactions to streamline intermediate formation, reducing purification steps and improving overall yield .
  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the nitrofuran-carbonyl group and the piperazine moiety .
  • Solvent optimization: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability of intermediates .

Key Validation Methods : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Basic: What analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the benzothiazole and piperazine rings. For example, the methyl group at C4 appears as a singlet (~δ 2.3 ppm in 1H^1H-NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+^+ for C18_{18}H16_{16}ClN5_5O4_4S: 434.0642) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the planarity of the benzothiazole core and torsion angles between the piperazine and nitrofuran groups .

Basic: How can researchers evaluate the biological activity of this compound in preliminary assays?

  • In vitro antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
  • Enzyme inhibition studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays to assess IC50_{50} values, given the nitrofuran group’s redox activity .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?

  • Piperazine modifications : Replace the 5-nitrofuran-2-carbonyl group with bioisosteres (e.g., 3-nitropyridine) to improve metabolic stability while retaining electron-withdrawing properties .
  • Benzothiazole substitutions : Introduce electron-donating groups (e.g., -OCH3_3) at C6 to enhance π-stacking interactions with enzyme active sites .
  • Nitrofuran optimization : Reduce nitro group toxicity by masking it as a prodrug (e.g., ester derivatives) .

Methodological Tip : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like bacterial nitroreductases .

Advanced: How can contradictory bioactivity data (e.g., enzyme activation vs. inhibition) be resolved?

  • Dose-response profiling : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify biphasic effects .
  • Redox environment control : Use anaerobic chambers to assess PFOR inhibition, as nitrofurans require reductive activation .
  • Species-specific assays : Test on isozymes from different organisms (e.g., human vs. bacterial PFOR) to clarify selectivity .

Example : In , compounds A2 and A5 inhibited AST/ALT, while A3/A4 activated them. This divergence may arise from allosteric modulation, requiring crystallography or mutagenesis studies .

Advanced: What strategies are recommended for pharmacokinetic profiling and in vivo studies?

  • ADME assays :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Plasma stability : Incubate with mouse/human plasma (37°C, 24 hr) and quantify via LC-MS .
  • In vivo models :
    • For antimicrobial testing, use murine thigh infection models with bioluminescent pathogens .
    • For toxicity, monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .

Analytical Tools : Employ HPLC with UV detection (λ = 254 nm) for plasma concentration curves .

Advanced: How can computational methods predict metabolic pathways and potential toxicity?

  • In silico metabolism : Use GLORY or MetaSite to identify likely Phase I/II metabolites (e.g., nitro reduction to amine) .
  • Toxicity prediction :
    • Pro-Tox II : Assess mutagenicity (Ames test) and hepatotoxicity.
    • DEREK : Flag structural alerts (e.g., nitrofuran-associated carcinogenicity) .
      Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: What crystallographic techniques resolve polymorphism or hydrate/solvate formation?

  • Single-crystal X-ray diffraction : Determine unit cell parameters and hydrogen-bonding networks (e.g., N–H···O interactions in piperazine) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphs .
  • Thermogravimetric analysis (TGA) : Identify hydrate loss events (e.g., ~100°C for water) .

Case Study : In , methoxy-phenyl benzothiazole derivatives showed centrosymmetric dimers via N–H···N bonds, stabilizing the crystal lattice .

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